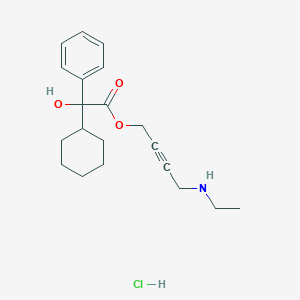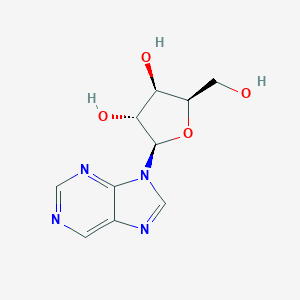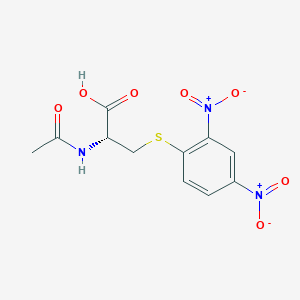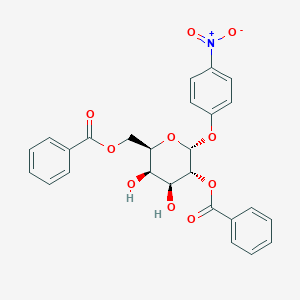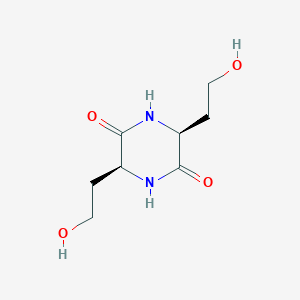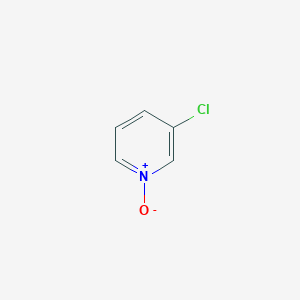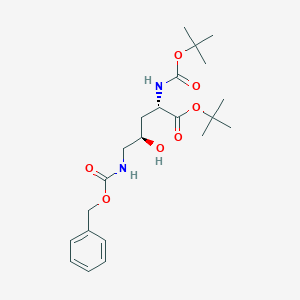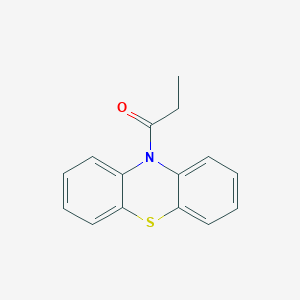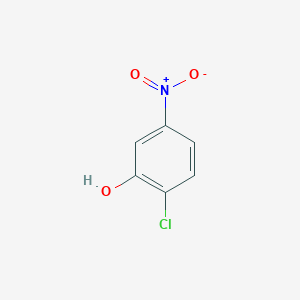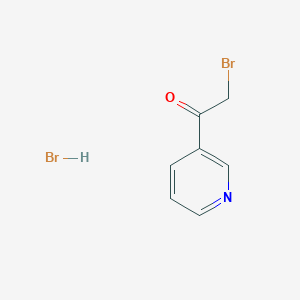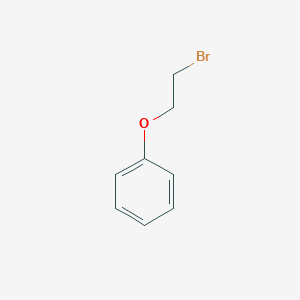
(2-溴乙氧基)苯
概述
描述
(2-Bromoethoxy)benzene, also known as 1-Bromo-2-phenoxyethane, is an organic compound with the molecular formula C8H9BrO. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a benzene ring .
科学研究应用
(2-Bromoethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions
(2-Bromoethoxy)benzene can be synthesized through several methods. One common method involves the reaction of phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Another method involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. This method can achieve a high yield of 95% by optimizing reaction conditions, including temperature and duration .
Industrial Production Methods
Industrial production of (2-Bromoethoxy)benzene often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The product is typically purified through distillation and other separation techniques to meet industrial standards .
化学反应分析
Types of Reactions
(2-Bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding ethers.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Phenoxyethanol derivatives.
Oxidation: Phenoxyacetaldehyde or phenoxyacetic acid.
Reduction: Ethylbenzene derivatives.
作用机制
The mechanism of action of (2-Bromoethoxy)benzene involves its interaction with nucleophiles, leading to the substitution of the bromine atom. This reaction is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom adjacent to it more susceptible to nucleophilic attack. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .
相似化合物的比较
Similar Compounds
(2-Chloroethoxy)benzene: Similar in structure but contains a chlorine atom instead of bromine.
(2-Iodoethoxy)benzene: Contains an iodine atom, making it more reactive due to the larger atomic radius of iodine.
Phenoxyethanol: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions
Uniqueness
(2-Bromoethoxy)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in nucleophilic substitution and other reactions. Its intermediate reactivity, compared to chlorine and iodine analogs, makes it a versatile compound in various chemical syntheses .
属性
IUPAC Name |
2-bromoethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFOBACUIRKUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049322 | |
| Record name | 1-Bromo-2-phenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | beta-Bromophenetole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-10-6 | |
| Record name | (2-Bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-bromoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromoethoxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-bromoethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-2-phenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl phenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of constitutional isomers in pillar[5]arene synthesis, and how does (2-Bromoethoxy)benzene contribute to this?
A1: Constitutional isomers, while possessing the same molecular formula, have different atom connectivity, leading to distinct properties. In the context of pillar[5]arenes, these different arrangements can impact their host-guest chemistry, self-assembly behavior, and potential applications. [] The research highlights that (2-Bromoethoxy)benzene, when co-condensed with 1,4-dimethoxybenzene, can result in various constitutional isomers of brominated-functionalized pillar[5]arenes. [] This is significant because it allows for a library of pillar[5]arenes with potentially diverse properties to be synthesized from a common starting material.
Q2: The research mentions that the isomeric yield distribution is independent of the monomer feed ratio. What is the implication of this finding?
A2: This finding suggests that the formation of specific isomers during the co-condensation reaction is not solely governed by the stoichiometry of the starting materials. [] Instead, factors like reaction kinetics and thermodynamic stability of the forming isomers likely play a significant role. This insight is crucial for designing synthetic strategies aimed at selectively producing desired isomers for specific applications.
Q3: The provided research highlights the synthesis of a macrocyclic vic-dioxime using (2-Bromoethoxy)benzene as a precursor. What is the significance of this type of macrocycle in coordination chemistry?
A3: Vic-dioximes are recognized for their ability to form stable complexes with various metal ions, especially transition metals. [] The incorporation of a dithia-dioxa-diaza macrocyclic moiety, synthesized using (2-Bromoethoxy)benzene, into the vic-dioxime structure introduces additional donor atoms (nitrogen and sulfur) for metal coordination. [] This can lead to the formation of multinuclear complexes with unique properties, potentially relevant for catalysis, sensing, or materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
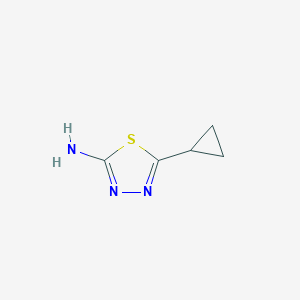
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
